molecular formula C15H21FN2O3 B7042289 N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide

N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide

Cat. No.: B7042289
M. Wt: 296.34 g/mol
InChI Key: YZSHLARTCCOAHZ-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring substituted with a fluorophenyl group, a methoxymethyl group, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-11-8-18(9-14(21-11)10-20-2)15(19)17-7-12-4-3-5-13(16)6-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSHLARTCCOAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)COC)C(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the morpholine intermediate.

    Methoxymethylation: The methoxymethyl group can be added through the reaction of the morpholine intermediate with methoxymethyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the morpholine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance or mechanical strength.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(3-bromophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-[(3-methylphenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[(3-fluorophenyl)methyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it potentially more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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